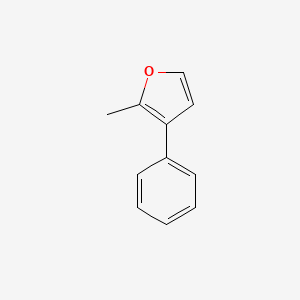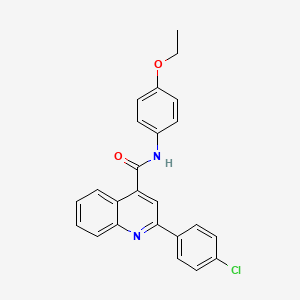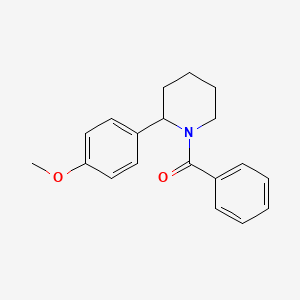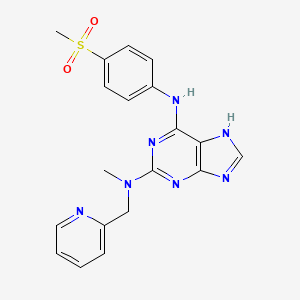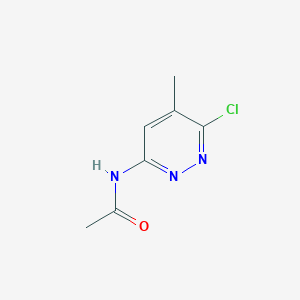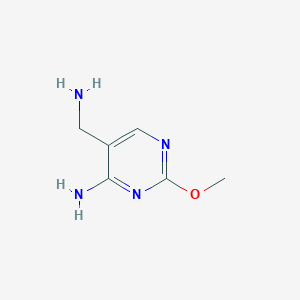
5-(Aminomethyl)-2-methoxypyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-2-methoxypyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an aminomethyl group at the 5-position and a methoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methoxypyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyrimidine with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group at the 5-position. The reaction typically proceeds as follows:
Starting Material: 2-methoxypyrimidine
Reagents: Formaldehyde, ammonia
Conditions: Acidic medium, typically using hydrochloric acid
Procedure: The 2-methoxypyrimidine is reacted with formaldehyde and ammonia in the presence of hydrochloric acid. The reaction mixture is heated to promote the formation of the aminomethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-2-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-(Aminomethyl)-2-methoxypyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-2-methoxypyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes involved in nucleic acid synthesis or repair. The aminomethyl group can interact with active sites of enzymes, while the methoxy group can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyrimidine: Lacks the aminomethyl group, making it less reactive in certain biochemical applications.
5-(Aminomethyl)pyrimidine: Lacks the methoxy group, which may reduce its binding affinity in certain contexts.
2,4-Diaminopyrimidine: Contains two amino groups, which can lead to different reactivity and applications.
Uniqueness
5-(Aminomethyl)-2-methoxypyrimidin-4-amine is unique due to the presence of both the aminomethyl and methoxy groups, which confer specific reactivity and binding properties. This combination makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C6H10N4O/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,2,7H2,1H3,(H2,8,9,10) |
Clé InChI |
WZSKWUIRFACWOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=N1)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



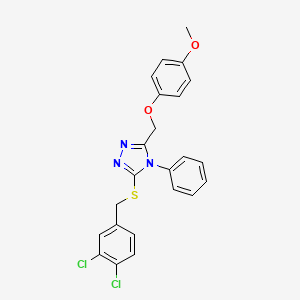
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
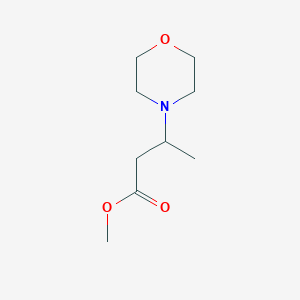
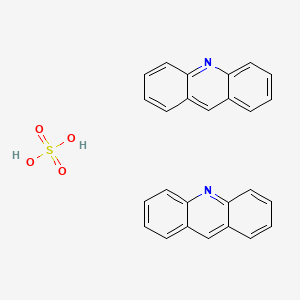

![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
